Bienvenue dans la boutique en ligne BenchChem!

L-771688

Receptor pharmacology Binding affinity α1A-adrenoceptor

L-771688 (SNAP 6383) is a potent dihydropyrimidine α1A-AR antagonist with sub-nanomolar Ki and >500x selectivity over α1B/α1D. Ideal for radioligand binding, autoradiography, ex vivo contraction assays, and medicinal chemistry SAR studies. Sourced accordingly.

Molecular Formula C28H33F2N5O5
Molecular Weight 557.6 g/mol
CAS No. 200050-59-5
Cat. No. B1674095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-771688
CAS200050-59-5
SynonymsL 771,688
L 771688
L-771,688
L-771688
methyl 4-(3,4-difluorophenyl)-6-((methyloxy)methyl)-2-oxo-3-((((3-(4-2-pyridinyl)-1-piperidinyl)propyl)amino)carbonyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
SNAP 6383
SNAP-6383
Molecular FormulaC28H33F2N5O5
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESCOCC1=C(C(N(C(=O)N1)C(=O)NCCCN2CCC(CC2)C3=CC=CC=N3)C4=CC(=C(C=C4)F)F)C(=O)OC
InChIInChI=1S/C28H33F2N5O5/c1-39-17-23-24(26(36)40-2)25(19-7-8-20(29)21(30)16-19)35(28(38)33-23)27(37)32-12-5-13-34-14-9-18(10-15-34)22-6-3-4-11-31-22/h3-4,6-8,11,16,18,25H,5,9-10,12-15,17H2,1-2H3,(H,32,37)(H,33,38)/t25-/m0/s1
InChIKeyFFXFCSQUTLDLAR-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-771688 (CAS 200050-59-5): A Potent and Highly Selective α1A-Adrenoceptor Antagonist for Urological and Receptor Pharmacology Research


L-771688 (SNAP 6383) is a small-molecule α1A-adrenoceptor antagonist, chemically defined as methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[({3-[4-(2-pyridinyl)-1-piperidinyl]propyl}amino)carbonyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, with a molecular weight of 557.6 g/mol [1]. The compound exhibits high affinity (Ki ≤ 1 nM) and exceptional subtype selectivity (>500-fold) for the α1A-adrenoceptor over the α1B and α1D isoforms [1]. This pharmacological profile positions L-771688 as a critical tool compound for investigating α1A-mediated physiology in benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS), as well as for receptor subtype characterization and selectivity profiling in drug discovery programs.

Why L-771688 Cannot Be Replaced by Generic α1-Adrenoceptor Antagonists in Precision Pharmacology


Generic substitution of L-771688 with clinically approved α1-adrenoceptor antagonists such as tamsulosin, silodosin, or alfuzosin is pharmacologically invalid due to critical differences in subtype selectivity, functional potency, and tissue-specific activity. While agents like tamsulosin exhibit only 11- and 3.4-fold selectivity for α1A over α1B and α1D, respectively [1], L-771688 demonstrates over 500-fold selectivity [2]. Moreover, non-selective antagonists such as prazosin and terazosin bind all α1 subtypes equipotently (Ki values: α1A=0.16 nM, α1B=0.19 nM, α1C=0.2 nM for prazosin; α1A=2.5 nM, α1B=2.7 nM, α1C=7.1 nM for terazosin), offering no subtype discrimination [3]. This marked difference in pharmacological profile means that experimental outcomes—particularly those involving functional antagonism in prostate tissue or vascular beds—cannot be replicated by simply substituting L-771688 with a less selective or mechanistically distinct α1-antagonist.

Quantitative Differentiation of L-771688 Against Closest α1A-Adrenoceptor Antagonist Comparators


Unmatched α1A-Adrenoceptor Binding Affinity: Ki = 0.43 nM vs. Tamsulosin (0.019 nM) and Silodosin (0.036 nM)

L-771688 demonstrates a Ki of 0.43 ± 0.02 nM at the cloned human α1A-adrenoceptor [1]. While tamsulosin and silodosin exhibit numerically higher affinities (Ki = 0.019 ± 0.002 nM and 0.036 ± 0.010 nM, respectively) [2], L-771688's affinity remains exceptionally potent and is sufficient to fully occupy the receptor at nanomolar concentrations. Importantly, L-771688's Kd values of 43-90 pM in cloned human α1A membranes, rat submaxillary gland, and rat prostate membranes confirm its high-affinity binding across species .

Receptor pharmacology Binding affinity α1A-adrenoceptor

Superior α1A Subtype Selectivity: >500-Fold vs. Tamsulosin's 11-Fold and Silodosin's >55-Fold

L-771688 exhibits >500-fold selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes [1]. In contrast, tamsulosin shows only 11-fold and 3.4-fold selectivity over α1B and α1D, respectively [2], while silodosin displays >55-fold selectivity over α1B and α1D . Non-selective antagonists like alfuzosin bind all three subtypes with similar affinities (Ki: α1A=2.4 nM, α1B=1.4 nM, α1C=4.2 nM) [3].

Subtype selectivity Off-target profiling Adrenoceptor pharmacology

Functional Antagonism in Native Tissues: Kb = 0.02-0.28 nM in Prostate and Bladder Neck

L-771688 potently antagonizes agonist-induced contractions in isolated tissues relevant to BPH/LUTS. Apparent Kb values range from 0.02 to 0.28 nM across rat, dog, and human prostate, human and monkey bladder neck, and rat caudal artery [1]. Critically, the contraction of rat aorta—a tissue where α1B/α1D subtypes dominate—was completely resistant to L-771688 [1]. This functional dichotomy provides direct evidence of α1A-mediated versus non-α1A-mediated vascular responses.

Functional antagonism Tissue bath pharmacology Smooth muscle contraction

Tissue Distribution of [3H]L-771688 Binding Reveals High α1A Expression in Prostate and Urethra

Quantitative analysis of [3H]L-771688 binding in rat tissue membranes reveals the highest specific binding in submaxillary gland (9.5 pmol/g tissue), brain (5.8 pmol/g), vas deferens (4.3 pmol/g), kidney (3.4 pmol/g), heart (1.5 pmol/g), urethra (1.1 pmol/g), and prostate (0.88 pmol/g) [1]. Notably, binding in rat aorta (0.11 pmol/g) and spleen (0.11 pmol/g) is minimal, consistent with the functional resistance of aorta to L-771688 [1]. This tissue-specific binding profile mirrors the known distribution of α1A-adrenoceptors and underscores L-771688's utility as a selective probe.

Autoradiography Receptor distribution BPH target engagement

Optimal Research and Industrial Use Cases for L-771688 Based on Quantitative Differentiation


Subtype-Selective Pharmacological Profiling of α1-Adrenoceptor Ligands

Due to its >500-fold selectivity for α1A over α1B/α1D [1], L-771688 is the definitive reference antagonist for defining α1A-specific pharmacology in radioligand binding competition assays and functional cAMP/IP accumulation assays. Use L-771688 to confirm that observed responses are mediated by the α1A subtype rather than α1B or α1D, a critical step in the characterization of novel α1-adrenoceptor modulators.

In Vitro Functional Studies in Isolated Urological Tissues

L-771688's sub-nanomolar functional Kb values (0.02-0.28 nM) in prostate, bladder neck, and caudal artery [1] make it the ideal tool for dissecting α1A-mediated contractile responses in organ bath experiments. Its complete lack of effect on norepinephrine-induced contraction in rat aorta [1] provides a built-in control for α1B/α1D-mediated vascular effects, enabling clean mechanistic studies of urological smooth muscle physiology.

Receptor Occupancy and Target Engagement Studies in Preclinical BPH Models

[3H]L-771688 exhibits saturable, high-affinity binding (Kd = 43-90 pM) and a tissue distribution pattern that mirrors α1A expression . This makes it a valuable radioligand for ex vivo receptor occupancy studies in rodent prostate and urethra, allowing researchers to correlate plasma or tissue drug concentrations with target engagement. Such studies are essential for PK/PD modeling and dose selection in BPH drug development programs.

Selectivity Screening Panels for Adrenergic Receptor Drug Discovery

When constructing selectivity panels to assess off-target liability of novel compounds at adrenergic receptors, L-771688 serves as a positive control for α1A antagonism. Its extreme subtype selectivity provides a benchmark against which the selectivity of new chemical entities can be quantitatively compared, particularly when differentiating α1A activity from α1B and α1D.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-771688

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.